molecular formula C17H17NO3 B2807316 Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65038-89-3

Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B2807316
CAS No.: 65038-89-3
M. Wt: 283.327
InChI Key: DDWYCTLANSECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the Biltz synthesis, which uses o-aminophenylhydrazones and ketones in the presence of a strong acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential use in treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure makes it valuable for creating novel materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Uniqueness: Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate stands out due to its benzyl group, which can influence its reactivity and biological activity compared to other indole derivatives. This structural feature may enhance its binding affinity to certain targets and improve its efficacy in various applications.

Properties

IUPAC Name

benzyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-15-13(8-5-9-14(15)19)18-16(11)17(20)21-10-12-6-3-2-4-7-12/h2-4,6-7,18H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYCTLANSECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.